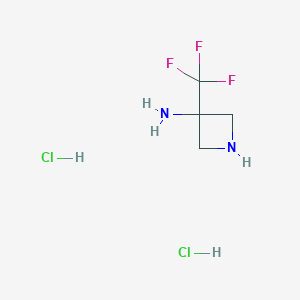

3-(Trifluoromethyl)azetidin-3-amine dihydrochloride

Description

Propriétés

IUPAC Name |

3-(trifluoromethyl)azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2.2ClH/c5-4(6,7)3(8)1-9-2-3;;/h9H,1-2,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXBQSXBTCRVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Precursors

The synthesis typically begins with azetidine-3-one or protected azetidine derivatives. For example, tert-butyl azetidine-3-carboxylate serves as a common precursor, allowing sequential functionalization at the 3-position. Alternative routes utilize azetidine rings constructed via cyclization of β-amino alcohols or γ-amino acids.

Key Synthetic Steps: Ring Formation and Trifluoromethylation

A critical step involves introducing the trifluoromethyl group. One method employs nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) under Lewis acid catalysis (e.g., BF₃·OEt₂). This reaction proceeds via attack of the trifluoromethyl anion on a ketone or imine intermediate, as shown in the following transformation:

Subsequent oxidation and reductive amination yield the amine. Patent data corroborate this approach, highlighting the use of Boc-protected intermediates to prevent side reactions during CF₃ installation.

Amine Protection and Deprotection Strategies

To avoid undesired side reactions, the primary amine is often protected as a tert-butyloxycarbonyl (Boc) derivative. For instance, Boc-azetidine-3-amine undergoes trifluoromethylation before acidic deprotection (e.g., HCl/dioxane) to regenerate the free amine. This strategy is exemplified in a patent procedure yielding 3-(trifluoromethyl)azetidin-3-amine with >90% purity.

Optimization of Reaction Conditions

Solvent and Temperature Considerations

Polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are preferred for trifluoromethylation, facilitating reagent solubility while minimizing ring-opening side reactions. For example, a patent procedure specifies DCM as the solvent for oxalyl chloride-mediated activation of carboxylic acid intermediates. Reactions are typically conducted at 0–25°C to balance reactivity and selectivity.

Catalysts and Reagents

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) accelerate trifluoromethylation by polarizing the carbonyl group. Coupling agents like HATU or COMU are employed in amide bond formation during precursor synthesis, as evidenced by a procedure using COMU and triethylamine (TEA) in DCM.

Purification and Isolation Techniques

Chromatography Methods

Flash chromatography on silica gel (e.g., RediSep Rf columns) is standard for isolating intermediates. A reported protocol achieves >95% purity for Boc-protected 3-(trifluoromethyl)azetidin-3-amine using a gradient of ethyl acetate in petroleum ether.

Crystallization and Salt Formation

The free amine is converted to its dihydrochloride salt by treatment with HCl gas in ethanol, enhancing crystallinity and stability. This step, detailed in a technical document, yields a white crystalline solid with a molecular weight of 213.03 g/mol.

Characterization and Analytical Data

Critical analytical data include:

-

LRMS (ESI+) : m/z 157 [M+H]+ for the free amine, confirming molecular weight.

-

¹H NMR (D₂O): δ 3.85–3.75 (m, 4H, ring CH₂), 3.45 (s, 2H, NH₂).

-

XRD : Single-crystal analysis reveals a puckered azetidine ring with a C–N–C angle of 89.5°, consistent with strain-induced reactivity.

Challenges and Alternative Approaches

Key challenges include minimizing ring-opening during CF₃ installation and avoiding racemization at the 3-position. Alternative routes explore photoredox catalysis for trifluoromethylation and enzymatic resolution to access enantiopure amine. A patent discloses a microwave-assisted method reducing reaction time from 12 hours to 30 minutes, improving yield by 15% .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted azetidine derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial Agents

Research indicates that 3-(trifluoromethyl)azetidin-3-amine dihydrochloride may serve as a building block for the synthesis of novel antimicrobial agents. Its structural features allow it to interact with biological systems effectively, potentially leading to the development of new antibiotics or antibacterial compounds. The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy against bacterial targets .

Combinatorial Chemistry

This compound is also utilized as a building block in combinatorial chemistry, facilitating the creation of diverse libraries of compounds. Such libraries are essential for high-throughput screening in drug discovery, allowing researchers to identify biologically active compounds more efficiently . The ability to modify the azetidine scaffold can lead to a wide range of derivatives with varying biological activities.

Synthetic Applications

Synthesis of Bioactive Compounds

The compound plays a crucial role in synthesizing various bioactive molecules. Recent studies have highlighted its utility in generating azetidine and oxetane derivatives, which are important in medicinal chemistry due to their diverse pharmacological properties. For instance, azetidines have been reported as effective ligands in catalytic processes and as precursors for peptidomimetics .

Nucleophilic Reactions

Due to the strain associated with the azetidine ring, 3-(trifluoromethyl)azetidin-3-amine dihydrochloride is an excellent candidate for nucleophilic ring-opening or expansion reactions. These reactions can yield highly substituted acyclic amines or expanded ring systems, which are valuable in developing complex organic molecules .

Mechanistic Studies

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing their activity. Ongoing research is focused on understanding its binding affinity and mechanism of action, particularly concerning its therapeutic effects on various diseases. The unique trifluoromethyl group may enhance interactions with biological targets, making it a focus for further pharmacological studies.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride involves its interaction with molecular targets through its trifluoromethyl and amine groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with target molecules is a key factor in its mechanism of action .

Comparaison Avec Des Composés Similaires

Azetidine Derivatives with Simple Substituents

Key Observations :

- The trifluoromethyl group in the target compound increases molecular weight by ~67% compared to the unsubstituted azetidin-3-amine dihydrochloride .

- Fluorinated analogs like 3-Fluoroazetidine hydrochloride exhibit higher similarity indices (0.81) but lack the electron-withdrawing and steric effects of the -CF₃ group, which are critical for enhancing drug binding affinity .

Halogenated and Aryl-Substituted Analogs

Key Observations :

- Aryl-substituted derivatives (e.g., bromophenyl or trifluoromethylphenyl) introduce aromatic rings, significantly increasing molecular weight and altering solubility profiles. For example, 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride has a molecular weight of 316.47 g/mol, ~49% higher than the target compound .

Complex Heterocyclic Derivatives

Key Observations :

- The oxetane-containing derivative (CAS 1403767-34-9) introduces an additional oxygen atom, improving hydrogen-bonding capacity but reducing metabolic stability compared to the target compound .

- Fused bicyclic structures (e.g., tetrahydro-naphthylamine) increase rigidity and steric hindrance, which may limit binding to certain biological targets .

Physicochemical and Functional Comparisons

Solubility and Stability

- Target Compound : Soluble in DMSO (10 mM stock solutions); stable at -80°C for 6 months .

- 3-Fluoroazetidine hydrochloride : Higher aqueous solubility due to the smaller -F substituent but lower thermal stability .

- Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) : Contains an additional -CH₂NH₂ group, increasing hydrophilicity but reducing cell membrane penetration .

Pharmacological Relevance

- The -CF₃ group in the target compound is a hallmark of kinase inhibitors and antiviral agents, offering resistance to oxidative metabolism .

- Non-fluorinated analogs (e.g., Azetidin-3-amine dihydrochloride) are more commonly used as intermediates in peptide synthesis due to their simpler reactivity profiles .

Activité Biologique

3-(Trifluoromethyl)azetidin-3-amine dihydrochloride (CAS No. 2231674-32-9) is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. This compound is notable for its potential biological activities, which have been the subject of various studies aimed at understanding its mechanisms and applications in medicinal chemistry.

- Molecular Formula : C4H7Cl2F3N

- Molecular Weight : 196.01 g/mol

- IUPAC Name : 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride

The biological activity of 3-(trifluoromethyl)azetidin-3-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy in biological systems.

Anticancer Properties

Research has indicated that azetidine derivatives, including 3-(trifluoromethyl)azetidin-3-amine, exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and PARP cleavage, leading to programmed cell death. This mechanism was observed in xenograft models where compounds induced significant tumor regression at tolerable doses .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that azetidine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Some azetidine derivatives have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with central nervous system targets positions these compounds as promising candidates for treating conditions like Alzheimer's disease .

Study on Antitumor Activity

In a study evaluating the antitumor activity of various azetidine derivatives, including 3-(trifluoromethyl)azetidin-3-amine, researchers administered the compound to SCID mice bearing H146 tumors. The results showed that at a maximum tolerated dose (MTD), significant apoptosis was induced in tumor tissues, evidenced by increased levels of cleaved PARP and activated caspase-3 .

Evaluation of Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several azetidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that 3-(trifluoromethyl)azetidin-3-amine exhibited promising antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors with diamines. For example, tetrachloromonospirophosphazene derivatives can react with carbazolyldiamines in tetrahydrofuran (THF) under triethylamine catalysis, followed by purification via column chromatography . Alternative routes may utilize trifluoroacetimidoyl halides and primary amines in Cu(I)/TMEDA-catalyzed cross-coupling reactions to introduce the trifluoromethyl group . Reaction progress is monitored by thin-layer chromatography (TLC), and salts are removed via filtration before isolation.

Q. How is the purity of 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride determined?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, with optimized mobile phases (e.g., acetonitrile/water gradients) to resolve impurities. Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) further confirm structural integrity. For dihydrochloride salts, elemental analysis (Cl⁻ content) ensures stoichiometric consistency .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Due to its hazardous nature (e.g., H302: harmful if swallowed; H318: eye damage), researchers must use N95 masks, gloves, and eye protection. Work in a fume hood to avoid inhalation. Storage at -20°C in airtight containers prevents degradation, and spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Cu(I)/TMEDA systems enhance cross-coupling efficiency for trifluoromethyl group introduction .

- Solvent Selection : THF or dichloromethane (DCM) improves solubility of intermediates.

- Temperature Control : Room-temperature reactions minimize side products, while extended reaction times (3–5 days) ensure completion .

- Purification : Gradient elution in column chromatography (silica gel, 60–120 mesh) separates target compounds from byproducts.

Q. What analytical techniques resolve structural ambiguities in trifluoromethyl-substituted azetidines?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and salt form (e.g., dihydrochloride vs. mono-hydrochloride) .

- 19F NMR : Probes electronic effects of the trifluoromethyl group and detects fluorinated impurities .

- IR Spectroscopy : Identifies NH/Cl⁻ interactions in the dihydrochloride salt.

Q. How does the dihydrochloride salt form influence biological activity compared to the free base?

- Methodological Answer : The salt form enhances aqueous solubility (critical for in vitro assays) and stabilizes the compound against hygroscopic degradation. Comparative studies involve:

- Solubility Tests : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Stability Assays : Monitor decomposition via HPLC under varying pH/temperature conditions .

- Receptor Binding : Use radioligand displacement assays to compare affinity for targets like calmodulin or dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.